molecular formula C7H18ClNO B2859158 3-(Diethylamino)propan-1-ol hydrochloride CAS No. 100911-68-0

3-(Diethylamino)propan-1-ol hydrochloride

Cat. No.: B2859158
CAS No.: 100911-68-0
M. Wt: 167.68
InChI Key: UXGDUYAPICXRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H18ClNO. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and other chemical products. This compound is typically found as a white to light yellow crystalline powder and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Diethylamino)propan-1-ol hydrochloride typically involves the reaction of 3-(Diethylamino)propan-1-ol with hydrochloric acid. The reaction is straightforward and involves mixing the alcohol with an aqueous solution of hydrochloric acid, followed by crystallization to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more concentrated solutions of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Halides or esters.

Scientific Research Applications

3-(Diethylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.

    Industry: Applied in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propan-1-ol hydrochloride involves its interaction with various molecular targets, primarily through its amine and hydroxyl functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    3-(Dimethylamino)propan-1-ol: Similar in structure but contains methyl groups instead of ethyl groups.

    3-(Diethylamino)propan-2-ol: Similar but with the hydroxyl group on the second carbon atom.

    3-(Diethylamino)butan-1-ol: Similar but with an additional carbon in the carbon chain.

Uniqueness: 3-(Diethylamino)propan-1-ol hydrochloride is unique due to its specific combination of diethylamino and hydroxyl functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and as an intermediate in the production of various chemical products.

Properties

IUPAC Name

3-(diethylamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-3-8(4-2)6-5-7-9;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGDUYAPICXRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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